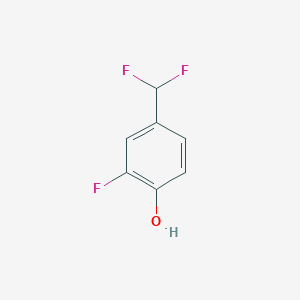

4-(Difluoromethyl)-2-fluorophenol

Übersicht

Beschreibung

4-(Difluoromethyl)-2-fluorophenol is an organofluorine compound characterized by the presence of both difluoromethyl and fluorophenol groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluorophenol typically involves difluoromethylation processes. These processes can be achieved through various methods, including metal-based methods that transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . Additionally, difluoromethylation of C(sp²)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using novel non-ozone depleting difluorocarbene reagents. These methods streamline access to molecules of pharmaceutical relevance and generate interest in process chemistry .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF₂H for the formation of X–CF₂H bonds, and various metal catalysts for difluoromethylation . Reaction conditions often involve the use of solvents like MeCN and bases such as KOH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution reactions can yield a variety of substituted phenols, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fluorinated compounds are increasingly significant in drug discovery due to their enhanced biological activity, metabolic stability, and improved pharmacokinetics. The incorporation of difluoromethyl groups, such as those found in 4-(Difluoromethyl)-2-fluorophenol, can enhance target affinity and specificity.

Drug Design

The difluoromethyl group (CF2H) serves as a bioisostere for alcohols, thiols, and amines, which are common pharmacophores in pharmaceuticals. This substitution can lead to improved lipophilicity and metabolic stability, making compounds more effective as drug candidates .

Recent studies have highlighted the role of difluoromethylated compounds in the synthesis of biologically active molecules. For instance, a study demonstrated the synthesis of 3-difluoromethyl-quinoxalin-2-ones via visible-light redox-catalyzed difluoromethylation, showcasing the potential for creating new antiviral agents .

Case Studies

- Antiviral Activity : A compound synthesized from this compound exhibited significant activity against Ebola and Marburg viruses, indicating its potential as a lead compound in antiviral drug development .

- Cancer Research : Fluorinated phenolic compounds have shown promise in targeting cancer cells due to their ability to modulate cell membrane permeability and enhance selectivity towards cancerous tissues .

Agrochemicals

The use of fluorinated compounds in agrochemicals has also been explored. The unique electronic properties of fluorine can improve the efficacy of pesticides and herbicides by enhancing their interaction with biological targets.

Pesticide Development

Fluorinated phenols, including this compound, have been investigated for their potential as herbicides. The incorporation of difluoromethyl groups can enhance the herbicidal activity by increasing lipophilicity and improving absorption through plant membranes .

Material Science

Beyond biological applications, this compound may find uses in material science due to its thermal stability and unique chemical properties.

Polymer Chemistry

Fluorinated compounds are often used to modify the properties of polymers. The incorporation of this compound into polymer matrices could enhance chemical resistance and thermal stability, making it suitable for specialized applications in coatings and adhesives .

Summary and Future Directions

The applications of this compound span medicinal chemistry, agrochemicals, and material science. Its unique structural features contribute to its utility in drug design by enhancing bioactivity and metabolic stability. Continued research is essential to fully explore its potential across these domains.

| Application Area | Potential Benefits | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Improved target affinity; metabolic stability | Antiviral agents against Ebola; cancer research |

| Agrochemicals | Enhanced efficacy of pesticides | Herbicide development |

| Material Science | Increased thermal stability; chemical resistance | Polymer modifications |

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-2-fluorophenol involves its ability to act as a hydrogen-bond donor due to the presence of the CF₂H group. This group is better at hydrogen bonding than its methylated analogues, making the compound effective in various biochemical interactions . The molecular targets and pathways involved include interactions with proteins and enzymes, influencing their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)phenol: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

2,4-Difluorophenol: Contains two fluorine atoms on the phenol ring but lacks the difluoromethyl group.

Uniqueness

4-(Difluoromethyl)-2-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct physicochemical properties. These properties include enhanced hydrogen bonding and increased lipophilicity, making it more effective in certain applications compared to its analogues .

Biologische Aktivität

4-(Difluoromethyl)-2-fluorophenol is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

- IUPAC Name: this compound

- Molecular Formula: C7H5F3O

- CAS Number: 1214333-89-7

Biological Activity Overview

This compound exhibits several biological activities, notably:

- Antiviral Properties: Studies have shown that this compound possesses antiviral activity against various viruses, including herpes simplex virus (HSV) and influenza viruses. It has been noted for its effectiveness against HSV strains resistant to conventional antiviral drugs like acyclovir and foscarnet.

- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell growth. For example, it has shown promising results in inhibiting the growth of KARPAS422 cells, a model for studying certain types of lymphomas .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. The presence of fluorine substituents enhances the compound's binding affinity to certain enzymes and receptors, leading to various biological effects. The difluoromethyl group is particularly significant in modulating the compound's reactivity and interaction with biological systems .

Case Studies and Research Findings

-

Antiviral Activity Against HSV:

- In vitro studies demonstrated that this compound effectively inhibited HSV replication, showcasing a low cytotoxicity profile across different cell lines. This suggests a favorable safety margin for potential therapeutic applications.

- Inhibition of Cancer Cell Growth:

-

Potential as a Pharmaceutical Intermediate:

- The compound is being explored as a precursor in the synthesis of new antiviral agents and anticancer drugs, highlighting its versatility in medicinal chemistry applications.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | Varies | Antiviral and anticancer |

| EEDi-5285 | 18 | Cancer cell growth inhibition |

| 3-Bromo-4-(difluoromethyl)-2-fluorophenol | Not specified | Antiviral activity against HSV |

Current Research Trends

Research is ongoing to explore the structure-activity relationship (SAR) of this compound and its derivatives. Scientists are synthesizing various analogs to enhance potency and selectivity while minimizing toxicity. The focus is also on understanding the detailed mechanisms by which these compounds exert their effects at the molecular level.

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZBIFOQKVCDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300907 | |

| Record name | 4-(Difluoromethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214333-89-7 | |

| Record name | 4-(Difluoromethyl)-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214333-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.